3-(Trifluoromethoxy)phenylacetic Acid
Overview
Description
3-(Trifluoromethoxy)phenylacetic acid is a fluorinated organic compound with the molecular formula C9H7F3O3. It is structurally characterized by a phenyl ring substituted with a trifluoromethoxy group (-OCF3) and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)phenylacetic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-bromoanisole with potassium trifluoromethanesulfonate (KOCF3SO3) in the presence of copper (I) iodide (CuI) and 18-crown-6 ether . Another method includes the use of phenyliodine (III) bis(trifluoroacetate) (PIFA), which promotes C-C coupling reactions leading to the formation of compounds with trifluoromethyl groups .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium carbonate (K2CO3)
Major Products:
Oxidation: Formation of trifluoromethoxybenzoic acid.
Reduction: Formation of 3-(trifluoromethoxy)phenylethanol.
Substitution: Formation of various substituted phenylacetic acids
Scientific Research Applications
3-(Trifluoromethoxy)phenylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group significantly influences the compound’s acidity and reactivity, affecting its binding affinity and activity in biological systems. The compound can modulate enzyme activity and receptor interactions, leading to various biochemical effects .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethoxy)phenylacetic acid
- 2-(Trifluoromethoxy)phenylacetic acid
Comparison: 3-(Trifluoromethoxy)phenylacetic acid is unique due to the position of the trifluoromethoxy group on the phenyl ring, which influences its chemical properties and reactivity. Compared to its analogs, it exhibits distinct behavior in terms of acidity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZQVADYFXRRPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380469 | |
Record name | 3-(Trifluoromethoxy)phenylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203302-97-0 | |
Record name | 3-(Trifluoromethoxy)phenylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethoxy)phenylacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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